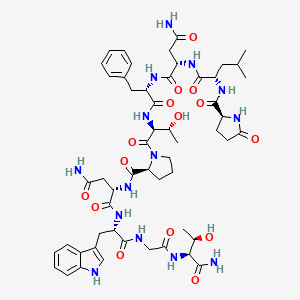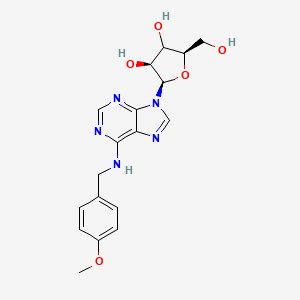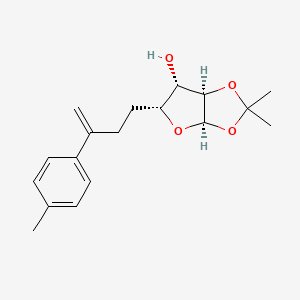
1,2-Di-O-isopropylidene-5-O-(4-methylbenzoyl)-|A-D-xylofuranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Di-O-isopropylidene-5-O-(4-methylbenzoyl)-|A-D-xylofuranose: is a synthetic organic compound that belongs to the class of xylofuranose derivatives It is characterized by the presence of isopropylidene and methylbenzoyl groups attached to the xylofuranose ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Di-O-isopropylidene-5-O-(4-methylbenzoyl)-|A-D-xylofuranose typically involves the protection of hydroxyl groups on the xylofuranose ring followed by the introduction of the methylbenzoyl group. The general synthetic route can be summarized as follows:
Protection of Hydroxyl Groups: The hydroxyl groups at positions 1 and 2 of the xylofuranose ring are protected using isopropylidene groups. This is achieved by reacting the xylofuranose with acetone in the presence of an acid catalyst such as p-toluenesulfonic acid.
Introduction of Methylbenzoyl Group: The protected xylofuranose is then reacted with 4-methylbenzoyl chloride in the presence of a base such as pyridine to introduce the methylbenzoyl group at position 5.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Di-O-isopropylidene-5-O-(4-methylbenzoyl)-|A-D-xylofuranose undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert specific functional groups into their reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions where nucleophiles replace specific substituents on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1,2-Di-O-isopropylidene-5-O-(4-methylbenzoyl)-|A-D-xylofuranose has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2-Di-O-isopropylidene-5-O-(4-methylbenzoyl)-|A-D-xylofuranose involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Di-O-isopropylidene-5-O-benzoyl-|A-D-xylofuranose: Similar structure but with a benzoyl group instead of a methylbenzoyl group.
1,2-Di-O-isopropylidene-5-O-(4-chlorobenzoyl)-|A-D-xylofuranose: Similar structure but with a chlorobenzoyl group instead of a methylbenzoyl group.
Uniqueness
1,2-Di-O-isopropylidene-5-O-(4-methylbenzoyl)-|A-D-xylofuranose is unique due to the presence of the 4-methylbenzoyl group, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for certain applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C18H24O4 |
|---|---|
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
(3aR,5R,6S,6aR)-2,2-dimethyl-5-[3-(4-methylphenyl)but-3-enyl]-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol |
InChI |
InChI=1S/C18H24O4/c1-11-5-8-13(9-6-11)12(2)7-10-14-15(19)16-17(20-14)22-18(3,4)21-16/h5-6,8-9,14-17,19H,2,7,10H2,1,3-4H3/t14-,15+,16-,17-/m1/s1 |
InChI-Schlüssel |
RQJCHZCBGFABDH-YYIAUSFCSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C(=C)CC[C@@H]2[C@@H]([C@@H]3[C@H](O2)OC(O3)(C)C)O |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=C)CCC2C(C3C(O2)OC(O3)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


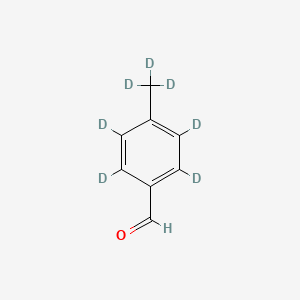
![N-[(2R)-3-[4-[2-[3,5-dichloro-4-[(2S)-3-chloro-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]-2-hydroxypropyl]methanesulfonamide](/img/structure/B12401693.png)
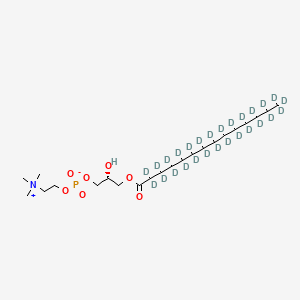

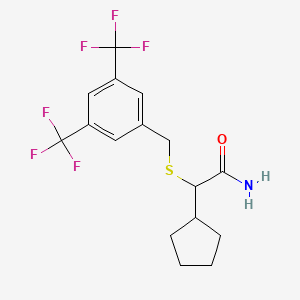
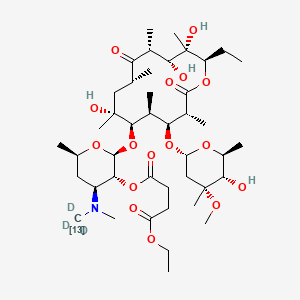

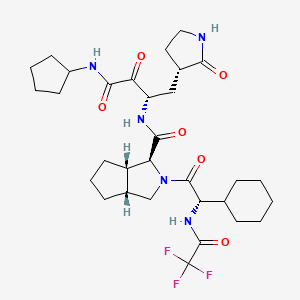
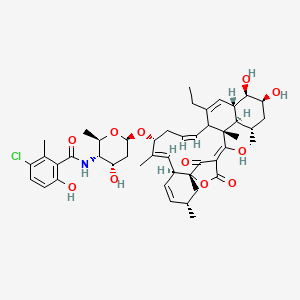
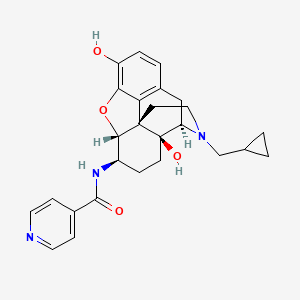
![1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12401740.png)
